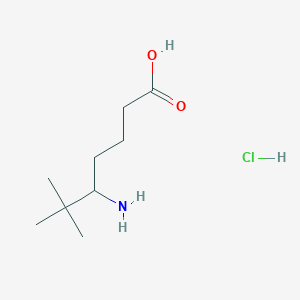

5-Amino-6,6-dimethylheptanoic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of 5-Amino-6,6-dimethylheptanoic acid and its derivatives often involves asymmetric synthesis strategies, utilizing starting materials such as L-leucine. For example, asymmetric synthesis methods have been developed for similar compounds, demonstrating the complexity and preciseness required in synthesizing such molecules (光統 切畑 et al., 1978). These processes often involve multiple steps, including acylation, decarboxylation, and reduction, to achieve the desired stereochemistry and functional groups.

Molecular Structure Analysis

The molecular structure of 5-Amino-6,6-dimethylheptanoic acid; hydrochloride and related compounds has been examined using techniques like X-ray crystallography, revealing detailed insights into their geometric and stereochemical configurations. Studies on similar compounds show diverse molecular arrangements, emphasizing the importance of precise molecular structure analysis in understanding their properties and reactivity (M. Tahir et al., 2010).

Chemical Reactions and Properties

Chemical reactions involving 5-Amino-6,6-dimethylheptanoic acid; hydrochloride often highlight its reactivity towards forming bonds and undergoing transformations. For instance, research on structurally related compounds illustrates their potential in forming complex molecules through reactions such as the Diels-Alder reaction, showcasing the versatility of these amino acid derivatives in synthetic chemistry (B. Shireman & M. Miller, 2001).

Scientific Research Applications

Chemical Synthesis and Biological Applications

Chemical Synthesis : Compounds similar to 5-Amino-6,6-dimethylheptanoic acid;hydrochloride play a crucial role in chemical synthesis, particularly in the modification of peptides and polyamide synthetic fibers. For instance, 6-aminohexanoic acid is highlighted for its utility in linking biologically active structures, suggesting potential methodologies for synthesizing related compounds (Markowska, Markowski, & Jarocka-Karpowicz, 2021).

Enzymatic Resolution and Synthesis : The synthesis of complex molecular structures often requires specific stereochemistry, as demonstrated in the synthesis of epothilone A fragments through lipase-catalyzed optical resolution. This process could inform techniques for resolving or synthesizing enantiomers of 5-Amino-6,6-dimethylheptanoic acid;hydrochloride (Shioji, Kawaoka, Miura, & Okuma, 2001).

Biological Activity : Understanding the biological activity of amino acids and their derivatives is crucial for their application in medicinal chemistry. For example, studies on the cholinesterase inhibitory activity of bis-(-)-nor-meptazinols provide insights into the design of compounds for potential therapeutic use, including those related to 5-Amino-6,6-dimethylheptanoic acid;hydrochloride (Xie et al., 2008).

Material Science and Engineering

- Polymeric Materials : The role of similar amino acids in the nylon industry suggests potential applications in the development of new polymeric materials. The flexibility and hydrophobic characteristics of these compounds could inform the design and synthesis of novel materials with specific properties.

Analytical Chemistry

- Separation Techniques : The novel procedure for separating 5-Aminolevulinic Acid Hydrochloride from fermentation broth using membrane permeation and reactive extraction highlights the importance of analytical techniques in purifying and characterizing compounds, which could be applied to the study and application of 5-Amino-6,6-dimethylheptanoic acid;hydrochloride (Pei-lin, 2010).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name |

5-amino-6,6-dimethylheptanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2.ClH/c1-9(2,3)7(10)5-4-6-8(11)12;/h7H,4-6,10H2,1-3H3,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRAGRMLVKNHSIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CCCC(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-6,6-dimethylheptanoic acid;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B2496025.png)

![(5Z)-5-[(4-oxochromen-3-yl)methylidene]-2-sulfanylidene-3-(thiomorpholin-4-ylmethyl)imidazolidin-4-one](/img/structure/B2496028.png)

![5-[(3,4-Dimethylphenyl)amino]-N-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2496032.png)

![L-Proline, N-[(1,1-dimethylethoxy)carbonyl]glycyl-4-(benzoylamino)-, (4R)-](/img/structure/B2496033.png)

![4-[(5,6-dichloropyridin-3-yl)sulfonyl]-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine](/img/structure/B2496038.png)

![{[(4-Methylphenyl)methyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate](/img/structure/B2496043.png)

![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2496047.png)